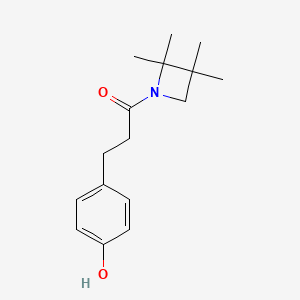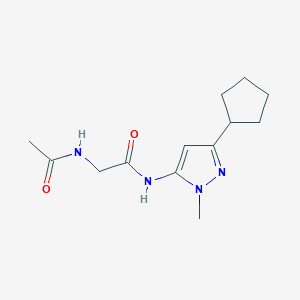![molecular formula C16H19F3N2O3 B7648396 4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648396.png)
4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one, also known as TFP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TFP belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties, making it a subject of interest for researchers in various disciplines.
Mecanismo De Acción
The exact mechanism of action of 4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. This compound has been found to increase the levels of serotonin in the brain, which is a neurotransmitter that plays a key role in regulating mood, anxiety, and other cognitive functions.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter levels, the regulation of gene expression, and the activation of various signaling pathways. This compound has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one has several advantages for use in laboratory experiments, including its high potency, selectivity, and low toxicity. This compound is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, there are some limitations to the use of this compound in laboratory experiments, including its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several potential future directions for research on 4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one, including the development of new drugs based on its structure, the investigation of its effects on other neurological disorders, and the exploration of its potential for use in combination therapy with other drugs. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to better understand its biochemical and physiological effects.
Métodos De Síntesis
4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one can be synthesized using a variety of methods, including the reaction of 2-(trifluoromethyl)phenylpiperazine with propionyl chloride, followed by the reaction with sodium ethoxide. Another method involves the reaction of 2-(trifluoromethyl)phenylpiperazine with propionic anhydride, followed by the reaction with sodium methoxide. The synthesis of this compound can also be achieved using a one-pot reaction method, which involves the reaction of 2-(trifluoromethyl)phenylpiperazine with propionic anhydride and sodium methoxide in a single step.
Aplicaciones Científicas De Investigación
4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the major areas of interest is the treatment of neurological disorders such as depression, anxiety, and schizophrenia. This compound has been found to exhibit potent antidepressant and anxiolytic effects in animal models, making it a promising candidate for the development of new drugs for the treatment of these disorders.
Propiedades
IUPAC Name |
4-(2-propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c1-2-9-24-10-13(22)21-8-7-20-15(23)14(21)11-5-3-4-6-12(11)16(17,18)19/h3-6,14H,2,7-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGPRFJWJMBKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)N1CCNC(=O)C1C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]-2,2-dimethylpropanoate](/img/structure/B7648318.png)
![Oxolan-3-yl-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7648325.png)
![3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7648330.png)
![3-chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4-hydroxybenzamide](/img/structure/B7648333.png)
![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-(5-fluoropyridin-3-yl)ethanamine](/img/structure/B7648335.png)
![Methyl 2,2-dimethyl-3-[(2-methylpyridin-3-yl)methylamino]propanoate](/img/structure/B7648347.png)
![2,4,5-trifluoro-N-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B7648357.png)
![2,4,5-trifluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7648359.png)
![N-cyclopentyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-3-sulfonamide](/img/structure/B7648366.png)
![N-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]-1-methylpiperidin-4-amine](/img/structure/B7648368.png)

![Methyl 5-[(2-fluorobenzoyl)amino]pyridine-2-carboxylate](/img/structure/B7648397.png)
![4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648399.png)